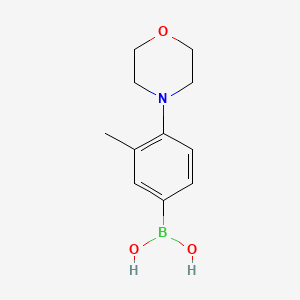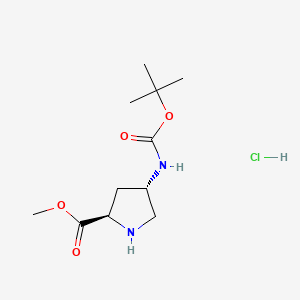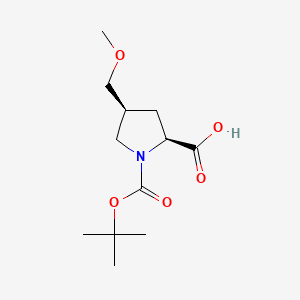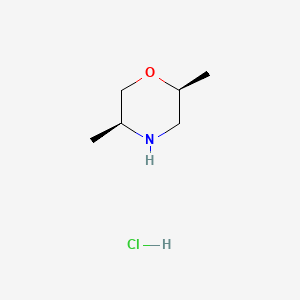
3-Methyl-4-morpholinophenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-morpholinophenylboronic Acid is a chemical compound with the molecular formula C11H16BNO3 . It has an average mass of 221.061 Da and a monoisotopic mass of 221.122330 Da . This compound is used for experimental and research purposes .
Synthesis Analysis
The synthesis of borinic acids, which include this compound, relies on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand . A recent paper discusses the advances in the synthesis of diarylborinic acids and their four-coordinated analogs .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 16 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 3 oxygen atoms . The exact structure can be represented by the SMILES string OB(O)c1ccc(c(c1)C)N2CCOCC2 .Chemical Reactions Analysis
Boronic acids, including this compound, are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .Aplicaciones Científicas De Investigación
Synthetic Chemistry and Material Science Applications
Synthesis of Benzoxaborole Derivatives : A study detailed the reaction of o-formylphenylboronic acid with morpholine, leading to the formation of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole. This process highlights the utility of morpholine and boronic acid derivatives in synthesizing complex molecules with potential applications in material science and as intermediates in organic synthesis (Sporzyński et al., 2005).
Development of Photocatalytic Materials : The synthesis of 3-morpholino-7-[N-methyl-N-(4′-carboxyphenyl)amino]phenothiazinium chloride showcases the incorporation of morpholine units to improve dye aggregation tendency, underlining its significance in developing materials for biomedical and photocatalytic applications (Tiravia et al., 2022).
Biomedical Research Applications
Antifungal Drug Development : Research into the mutagenic effects and predicted carcinogenicity of a morpholine derivative aimed at antifungal drug development illustrates the role of morpholine derivatives in creating safer therapeutic agents (Bushuieva et al., 2022).
Prodrug Synthesis for Topical Delivery : The synthesis and evaluation of novel morpholinyl prodrugs of naproxen for topical drug delivery demonstrate the application of morpholine derivatives in enhancing the solubility and permeability of pharmaceuticals, potentially leading to more effective treatments (Rautio et al., 2000).
Antimicrobial Activity : Studies on morpholine-containing 2-R-phenyliminothiazole derivatives reveal their significant antimicrobial activity, highlighting the potential of morpholine derivatives in the development of new antimicrobial agents (Yeromina et al., 2019).
Direcciones Futuras
The future research of boronic acids, including 3-Methyl-4-morpholinophenylboronic Acid, is likely to focus on the development of new photosensitizers with enhanced tumor selectivity, thereby improving the effectiveness of photodynamic therapy . Additionally, new applications of boronic acids in medical devices and other fields are expected .
Mecanismo De Acción
Target of Action
The primary target of 3-Methyl-4-morpholinophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . The compound’s mode of Brønsted acidity also depends on the medium .
Biochemical Pathways
It plays a crucial role in the suzuki–miyaura cross-coupling reaction, which is a key process in organic synthesis .
Pharmacokinetics
The compound is known for its stability and environmentally benign nature, which may influence its bioavailability .
Result of Action
The result of the compound’s action is the formation of a new Pd–C bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant conditions, contributing to its wide application .
Action Environment
The action of this compound is influenced by the reaction conditions. Its success in the Suzuki–Miyaura cross-coupling reaction is attributed to the exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
(3-methyl-4-morpholin-4-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-9-8-10(12(14)15)2-3-11(9)13-4-6-16-7-5-13/h2-3,8,14-15H,4-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIHCTVLDYDVCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)N2CCOCC2)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1426245-63-7 |
Source


|
| Record name | 3-Methyl-4-morpholinophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)



![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)





